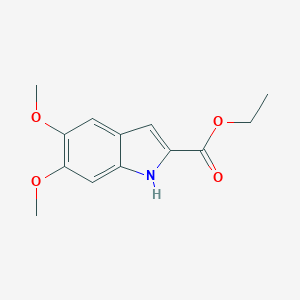

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-4-18-13(15)10-5-8-6-11(16-2)12(17-3)7-9(8)14-10/h5-7,14H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUSDPZPBBBAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=C(C=C2N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60167663 | |

| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16382-18-6 | |

| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16382-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016382186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60167663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.739 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, a significant heterocyclic compound with applications in medicinal chemistry and drug development. This document details the most common synthetic route, experimental protocols, and characterization data.

Introduction

This compound is a polysubstituted indole derivative. The indole nucleus is a privileged scaffold in numerous pharmacologically active compounds. The 5,6-dimethoxy substitution pattern is found in several natural and synthetic molecules with diverse biological activities. This guide focuses on the practical synthesis of this target molecule, providing researchers with the necessary information for its preparation in a laboratory setting.

Primary Synthetic Pathway: Japp-Klingemann Reaction and Fischer Indole Synthesis

The most established and widely applicable method for the synthesis of this compound involves a two-step process:

-

Japp-Klingemann Reaction: Formation of the key intermediate, ethyl 2-((3,4-dimethoxyphenyl)hydrazono)propanoate.

-

Fischer Indole Synthesis: Acid-catalyzed cyclization of the hydrazone intermediate to yield the final indole product.

This pathway offers a reliable and scalable approach to the target molecule from readily available starting materials.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-((3,4-dimethoxyphenyl)hydrazono)propanoate (Japp-Klingemann Reaction)

The Japp-Klingemann reaction is a classic method for forming arylhydrazones from aryl diazonium salts and β-keto esters. In this synthesis, 3,4-dimethoxyaniline is first diazotized and then coupled with an appropriate β-keto ester, such as ethyl 2-methylacetoacetate, which upon cleavage yields the desired hydrazone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| 3,4-Dimethoxyaniline | 153.18 |

| Sodium Nitrite (NaNO₂) | 69.00 |

| Hydrochloric Acid (HCl) | 36.46 |

| Ethyl 2-methylacetoacetate | 144.17 |

| Sodium Acetate | 82.03 |

| Ethanol | 46.07 |

Procedure:

-

Diazotization of 3,4-Dimethoxyaniline:

-

A solution of 3,4-dimethoxyaniline in aqueous hydrochloric acid is cooled to 0-5 °C in an ice bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline solution while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional 15-30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

-

Coupling Reaction:

-

In a separate flask, ethyl 2-methylacetoacetate is dissolved in ethanol, and sodium acetate is added to form the enolate.

-

The chilled diazonium salt solution is then added slowly to the enolate solution, keeping the temperature below 10 °C.

-

The reaction mixture is stirred for several hours, allowing it to gradually warm to room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion, the reaction mixture is poured into cold water, and the precipitated product is collected by filtration.

-

The crude product is washed with water to remove inorganic salts.

-

Recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, affords the purified ethyl 2-((3,4-dimethoxyphenyl)hydrazono)propanoate.

-

Step 2: Synthesis of this compound (Fischer Indole Synthesis)

The Fischer indole synthesis is a thermal, acid-catalyzed cyclization of an arylhydrazone to form an indole ring. Polyphosphoric acid (PPA) is a commonly used and effective catalyst for this transformation.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) |

| Ethyl 2-((3,4-dimethoxyphenyl)hydrazono)propanoate | 266.29 |

| Polyphosphoric Acid (PPA) | - |

Procedure:

-

Cyclization Reaction:

-

Ethyl 2-((3,4-dimethoxyphenyl)hydrazono)propanoate is added to polyphosphoric acid.

-

The mixture is heated, typically in the range of 80-120 °C, with stirring for a period of 1-3 hours. The reaction should be monitored by TLC to determine completion.

-

-

Work-up and Isolation:

-

After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.

-

The resulting precipitate is collected by filtration and washed thoroughly with water until the filtrate is neutral.

-

The crude product is then dried.

-

-

Purification:

-

The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or ethyl acetate, to yield pure this compound.

-

Characterization Data

The structural confirmation of the final product and its intermediate is crucial. The following table summarizes expected analytical data.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Ethyl 2-((3,4-dimethoxyphenyl)hydrazono)propanoate | C₁₃H₁₈N₂O₄ | 266.29 | (Not consistently reported) | Yellow to orange solid |

| This compound | C₁₃H₁₅NO₄ | 249.26 | (Not consistently reported) | Off-white to pale yellow solid |

Spectroscopic Data for this compound:

-

¹H NMR: Expected signals include those for the ethyl ester protons (a quartet and a triplet), two methoxy group singlets, aromatic protons on the indole ring, and a broad singlet for the N-H proton.

-

¹³C NMR: Resonances corresponding to the carbonyl carbon of the ester, the carbons of the ethyl group, the two methoxy carbons, and the carbons of the indole core are expected.

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z = 249.

Alternative Synthetic Routes

While the Japp-Klingemann/Fischer indole synthesis is the most common approach, other methods have been explored for the synthesis of substituted indoles. One notable alternative is the copper-catalyzed coupling of a substituted 2-bromo-benzaldehyde with an isocyanoacetate followed by cyclization. This method can provide access to the indole core but may require more specialized reagents and catalysts.

Conclusion

The synthesis of this compound is reliably achieved through a two-step sequence involving the Japp-Klingemann reaction to form a key hydrazone intermediate, followed by an acid-catalyzed Fischer indole cyclization. This guide provides a detailed framework for this synthetic procedure, intended to aid researchers in the preparation of this valuable compound for further investigation in medicinal chemistry and drug discovery programs. Careful execution of the experimental protocols and thorough characterization of the products are essential for obtaining the desired molecule in high purity.

An In-depth Technical Guide to Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound is a derivative of indole, a prominent heterocyclic scaffold in many biologically active compounds. Its chemical structure is characterized by a bicyclic indole core with methoxy groups at the 5 and 6 positions of the benzene ring and an ethyl carboxylate group at the 2-position of the pyrrole ring.

Table 1: General and Physicochemical Properties

| Property | Value | Source/Comment |

| Molecular Formula | C13H15NO4 | - |

| Molecular Weight | 249.26 g/mol | - |

| CAS Number | 16382-18-6 | - |

| Appearance | Likely a crystalline solid, yellow to brown in color. | Based on similar indole carboxylates.[1] |

| Melting Point | Not experimentally determined. The related compound, Ethyl 5-methoxyindole-2-carboxylate, has a melting point of 154.0-160.0 °C.[1] | - |

| Boiling Point | Not determined. | - |

| Solubility | Log10 of Water Solubility: -3.40 (calculated) | Crippen Method.[2] |

| Octanol/Water Partition Coefficient (logP) | 1.880 (calculated) | Crippen Method.[2] |

Table 2: Spectroscopic Data (Predicted/Typical for similar structures)

| Technique | Data |

| ¹H NMR | Expected signals for aromatic protons, methoxy groups, the ethyl ester (quartet and triplet), and the indole N-H proton. |

| ¹³C NMR | Expected signals for aromatic carbons, methoxy carbons, the ester carbonyl, and other aliphatic and aromatic carbons. |

| FT-IR (cm⁻¹) | Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-O stretching of the methoxy groups. |

| Mass Spectrometry | Molecular ion peak (M+) expected at m/z = 249.26. |

Experimental Protocols

Synthesis

The synthesis of this compound can be achieved through established methods for indole synthesis, such as the Reissert or Fischer indole synthesis.

1. Reissert Indole Synthesis (Hypothetical Protocol)

The Reissert indole synthesis involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[2][3][4][5][6]

-

Step 1: Condensation. 3,4-Dimethoxy-1-methyl-2-nitrobenzene would be reacted with diethyl oxalate in the presence of a strong base like potassium ethoxide in an anhydrous solvent (e.g., ethanol or diethyl ether). This reaction forms the corresponding ethyl o-nitrophenylpyruvate.

-

Step 2: Reductive Cyclization. The resulting pyruvate derivative is then subjected to reductive cyclization. This is typically achieved using a reducing agent such as zinc dust in acetic acid or through catalytic hydrogenation (e.g., H₂ over Pd/C).[5] The nitro group is reduced to an amine, which then spontaneously cyclizes to form the indole ring.

-

Work-up and Purification. The crude product would be isolated by extraction and purified by recrystallization from a suitable solvent like ethanol or a mixture of methylene chloride and petroleum ether.[7]

2. Fischer Indole Synthesis (Hypothetical Protocol)

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[8][9][10][11]

-

Step 1: Formation of Hydrazone. 3,4-Dimethoxyphenylhydrazine would be reacted with ethyl pyruvate in a suitable solvent, often with acid catalysis, to form the corresponding hydrazone.

-

Step 2: Indolization. The hydrazone is then heated in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) to induce a[12][12]-sigmatropic rearrangement, followed by elimination of ammonia to form the indole ring.

-

Work-up and Purification. The reaction mixture would be neutralized and the product extracted with an organic solvent. Purification would typically be carried out by column chromatography on silica gel or by recrystallization.

Purification

Recrystallization:

A common method for purifying indole-2-carboxylates is recrystallization.[7] The crude this compound would be dissolved in a minimal amount of a hot solvent (e.g., ethanol, methanol, or ethyl acetate) and then allowed to cool slowly. The purified crystals would then be collected by filtration.

Analysis

High-Performance Liquid Chromatography (HPLC):

A reverse-phase HPLC method can be used for the analysis of this compound.[13]

-

Column: A C18 stationary phase is suitable.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) would be used.[13]

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the indole chromophore (typically in the range of 220-300 nm).

-

Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.

Biological Significance and Signaling Pathways

While the direct biological activity of this compound is not extensively documented, its metabolic precursor, 5,6-dihydroxyindole-2-carboxylic acid (DHICA) , is a key intermediate in the biosynthesis of eumelanin and possesses significant biological activity.[14] It is plausible that the ethyl ester would be hydrolyzed in vivo to yield DHICA.

Eumelanin Biosynthesis Pathway

DHICA is a crucial monomer in the formation of eumelanin, the dark pigment responsible for skin and hair color and photoprotection.[12][15][16][17][18][19]

References

- 1. Ethyl 5-methoxyindole-2-carboxylate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 9. Fischer Indole Synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biochemistry, Melanin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. This compound | SIELC Technologies [sielc.com]

- 14. DHICA - Wikipedia [en.wikipedia.org]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Melanin Synthesis Pathways [skinwhiteningscience.com]

- 19. Reactome | DHI and DHICA polymerize forming eumelanin [reactome.org]

Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds, including eumelanin-inspired molecules.[1] This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Spectroscopic Data

A thorough analysis of this compound reveals a distinct spectroscopic signature. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) spectroscopy.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Mass Spectrometry Data

| m/z | Interpretation |

| Data not available in search results |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Interpretation |

| Data not available in search results |

Note: Specific experimental spectroscopic data for the title compound were not found in the provided search results. The tables are structured for data population upon availability.

Synthesis Protocols

The synthesis of this compound can be achieved through several established routes. Two prominent methods are the Fischer indole synthesis and a copper-catalyzed coupling reaction.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and versatile method for the preparation of indoles. In the context of this compound, the synthesis involves the reaction of (3,4-dimethoxyphenyl)hydrazine with an appropriate pyruvate derivative, followed by cyclization. A general procedure is outlined below.

Experimental Protocol:

-

Formation of the Hydrazone: (3,4-dimethoxyphenyl)hydrazine is reacted with ethyl pyruvate in a suitable solvent, such as ethanol, often with a catalytic amount of acid (e.g., acetic acid). The mixture is typically stirred at room temperature or gently heated to facilitate the formation of the corresponding hydrazone, [(3,4-dimethoxyphenyl)hydrazono]pyruvic acid ethyl ester.

-

Cyclization: The formed hydrazone is then subjected to cyclization. This is commonly achieved by heating the hydrazone in a high-boiling solvent with a dehydrating agent or an acid catalyst, such as polyphosphoric acid.[2] The reaction mixture is heated to a high temperature to induce the[1][1]-sigmatropic rearrangement characteristic of the Fischer indole synthesis, followed by aromatization to yield the indole core.

-

Work-up and Purification: After cooling, the reaction mixture is typically poured into water or a biphasic mixture to precipitate the crude product. The solid is collected by filtration, washed, and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford pure this compound.

Figure 1: Fischer Indole Synthesis Workflow.

Copper-Catalyzed Coupling and Cyclization

A more modern approach involves a copper-catalyzed coupling reaction followed by an intramolecular cyclization. This method offers an alternative route to the indole scaffold.[2]

Experimental Protocol:

-

Coupling Reaction: 2-Bromo-4,5-dimethoxybenzaldehyde is coupled with ethyl isocyanoacetate in the presence of a copper(I) iodide (CuI) catalyst.[2] A suitable base, such as potassium carbonate, and a polar aprotic solvent, like DMF, are typically employed. The reaction is heated to facilitate the coupling.

-

Intramolecular Cyclization: The intermediate formed in the coupling step undergoes an intramolecular cyclization to form the indole ring. This is often achieved in the same reaction pot by continued heating.

-

Work-up and Purification: The reaction mixture is cooled and then worked up by pouring it into water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel or recrystallization to yield this compound.

Figure 2: Copper-Catalyzed Synthesis Workflow.

Logical Relationships in Spectroscopic Analysis

The structural features of this compound directly correlate with the expected spectroscopic data. The following diagram illustrates the logical connections between the molecular structure and the information obtained from different spectroscopic techniques.

Figure 3: Structure-Spectra Correlation.

References

Technical Guide: Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

IUPAC Name: Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

Synonyms: 5,6-Dimethoxyindole-2-carboxylic acid ethyl ester, 1H-Indole-2-carboxylic acid, 5,6-dimethoxy-, ethyl ester CAS Number: 16382-18-6 Molecular Formula: C₁₃H₁₅NO₄ Molecular Weight: 249.27 g/mol

This technical guide provides an in-depth overview of this compound, a key intermediate in organic synthesis. This document details its physicochemical properties, established analytical methods, and potential synthetic pathways, tailored for professionals in research and drug development.

Physicochemical and Analytical Data

A summary of the known quantitative data for this compound is presented below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 249.27 g/mol | [1] |

| Melting Point | 175 - 179 °C | [1] |

| EINECS Number | 240-430-8 | [2] |

Experimental Protocols

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.[2]

-

Mobile Phase: A gradient mixture of acetonitrile (MeCN) and water containing an acid modifier. For mass spectrometry (MS) compatible applications, formic acid is recommended. For other applications, phosphoric acid can be used.[2]

-

Column: A standard reverse-phase column, such as a C18, is suitable.

-

Detection: UV detection at an appropriate wavelength based on the compound's UV-Vis spectrum.

-

Note: This method is scalable and can be adapted for preparative separation to isolate impurities. It is also suitable for pharmacokinetic studies.[2]

Synthesis Strategies

Reissert Indole Synthesis

The Reissert indole synthesis is a classical method for preparing indole-2-carboxylic acids and their esters.[3][4] The general pathway involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.

Logical Workflow for Reissert Synthesis

Caption: Reissert Indole Synthesis Workflow.

Hemetsberger-Knittel Indole Synthesis

This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester.[5][6] While it can provide good yields, the synthesis and stability of the azido starting material can be challenging.[5]

Logical Workflow for Hemetsberger-Knittel Synthesis

Caption: Hemetsberger-Knittel Synthesis Workflow.

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used and versatile method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[7][8] To synthesize an indole-2-carboxylate, a pyruvate derivative would be used as the carbonyl component.

Logical Workflow for Fischer Indole Synthesis

References

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

A Technical Guide to Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. It covers its physicochemical properties, detailed synthesis protocols, and known biological activities, offering a foundational resource for its application in research and drug discovery.

Physicochemical Properties

This compound is a derivative of the indole-2-carboxylate scaffold, which is a core structure in many biologically active molecules. The addition of two methoxy groups at the 5 and 6 positions of the indole ring significantly influences its electronic properties and biological interactions.

Key quantitative data for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | Cheméo |

| CAS Number | 16382-18-6 | Cheméo |

| Molecular Formula | C₁₃H₁₅NO₄ | [1] |

| Molecular Weight | 249.26 g/mol | [1] |

| Octanol/Water Partition Coefficient (logP) | 1.880 | [1] |

| Water Solubility (log₁₀ws) | -3.40 mol/L | [1] |

| McGowan's Characteristic Volume (mcvol) | 184.270 ml/mol | [1] |

Synthesis and Experimental Protocols

The synthesis of substituted indole-2-carboxylates is well-documented, with the Reissert indole synthesis being a classic and reliable method. This pathway involves the condensation of a substituted o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole ring.

dot

Caption: Proposed Reissert synthesis workflow.

Detailed Experimental Protocol (Adapted from Reissert Synthesis)

This protocol is an adaptation of the established method for preparing ethyl indole-2-carboxylate.[2]

Step 1: Condensation to form Ethyl (4,5-dimethoxy-2-nitrophenyl)pyruvate

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., dry nitrogen).

-

To the cooled sodium ethoxide solution, add diethyl oxalate with stirring.

-

Following this, slowly add a solution of 4,5-dimethoxy-2-nitrotoluene in ethanol.

-

The reaction mixture is stirred at room temperature until the condensation is complete (monitoring by TLC is recommended).

-

The resulting potassium salt of the pyruvate is precipitated by adding anhydrous ether.

-

The salt is filtered, washed with ether, and dried. For the next step, the salt is dissolved in water and acidified (e.g., with dilute HCl) to yield the crude ethyl (4,5-dimethoxy-2-nitrophenyl)pyruvate.

Step 2: Reductive Cyclization to form this compound

-

Dissolve the crude pyruvate from Step 1 in a suitable solvent such as glacial acetic acid or ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture in a Parr apparatus or using a balloon filled with hydrogen gas. The reaction is continued until hydrogen uptake ceases.[2]

-

After the reaction is complete, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure.

-

The residue is poured into ice-water, causing the product to precipitate.

-

The solid is collected by filtration, washed thoroughly with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or a mixture of methylene chloride and petroleum ether to yield the final product as a crystalline solid.[2]

Biological Activity and Therapeutic Potential

While specific bioactivity data for this compound is limited in public literature, the indole-2-carboxylate scaffold and related methoxy-indole derivatives are subjects of extensive research in drug discovery.[3][4]

Anticancer and Anti-inflammatory Potential: Structure-activity relationship studies have indicated that methoxy substituents on the indole ring are crucial for biological activity. Specifically, methoxy groups at the C5 and C6 positions are often considered beneficial for anticancer activity.[5] These compounds may exert their effects by interacting with key signaling pathways involved in cell proliferation and survival. The 5-methoxy group, in particular, is a common feature in derivatives designed as selective COX-2 inhibitors, highlighting potential anti-inflammatory applications.[5]

Role as a Melanin Precursor Analog: The target compound is a direct synthetic precursor to 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a primary monomer unit of eumelanin, the dark pigment in humans.[6][7] As such, it serves as a valuable building block for synthesizing DHICA-inspired small molecules for research into melanin biosynthesis, melanoma, and the emerging biological roles of dihydroxyindoles.[6]

Cholinesterase Inhibition: Derivatives based on a dimethoxyindole core have been investigated as multi-target agents for conditions like Alzheimer's disease. Studies on related dimethoxyindole-based thiosemicarbazones have shown them to be effective inhibitors of butyrylcholinesterase (BChE), an important enzyme target in neurodegenerative disorders.[8] This suggests that the 5,6-dimethoxyindole scaffold could be a promising starting point for developing novel cholinesterase inhibitors.

dot

Caption: Potential mechanism of anticancer activity.

Conclusion

This compound is a synthetically accessible compound with significant potential for applications in medicinal chemistry and materials science. Its structural relationship to key biological molecules and the established therapeutic relevance of the methoxy-indole scaffold make it a compelling candidate for further investigation, particularly in the development of novel anticancer, anti-inflammatory, and neuroprotective agents.

References

- 1. chemeo.com [chemeo.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid - biosynthetic precursor of melanins (microreview) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

In-Depth Technical Guide: Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate

CAS Number: 16382-18-6

A Comprehensive Overview for Advanced Research

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate is a key organic intermediate, primarily utilized in the synthesis of more complex molecules with significant biological and physiological properties. Its indole core, substituted with methoxy and ethyl carboxylate groups, makes it a versatile building block in medicinal chemistry and materials science. This technical guide provides a detailed overview of its synthesis, characterization, and known applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 16382-18-6 | [1] |

| Molecular Formula | C₁₃H₁₅NO₄ | |

| Molecular Weight | 249.26 g/mol | |

| Appearance | Solid | |

| Synonyms | 1H-Indole-2-carboxylic acid, 5,6-dimethoxy-, ethyl ester | [1] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established synthetic routes, most notably employing the Fischer indole synthesis or the Japp-Klingemann reaction. These methods are widely used for the preparation of various substituted indole derivatives.[2][3]

Experimental Protocol: Fischer Indole Synthesis

A common and adaptable method for the synthesis of indole-2-carboxylate esters is the Fischer indole synthesis. The following is a generalized protocol that can be adapted for the synthesis of the title compound.

Reaction Scheme:

References

The Indole-2-Carboxylate Core: A Historical and Technical Guide to its Discovery and Therapeutic Evolution

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole-2-carboxylate scaffold is a privileged heterocyclic motif that has served as a cornerstone in the development of a diverse array of therapeutic agents. Its unique structural and electronic properties have enabled the design of potent and selective modulators of various biological targets. This technical guide provides a comprehensive overview of the discovery, history, and key milestones in the evolution of indole-2-carboxylate compounds, from their initial synthesis to their modern-day applications in drug discovery.

Early Discovery and Foundational Synthesis

The journey of indole-2-carboxylate compounds begins with the broader exploration of indole chemistry in the late 19th century. Two seminal synthetic methodologies laid the groundwork for the accessibility of this important scaffold: the Reissert indole synthesis and the Fischer indole synthesis.

The Reissert indole synthesis , first reported by Arnold Reissert, provides a direct route to indole-2-carboxylic acids.[1] This reaction involves the condensation of o-nitrotoluene with diethyl oxalate in the presence of a base, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate.[1][2] Various reducing agents, including ferrous sulfate, zinc dust in acetic acid, and sodium dithionite, have been employed for the cyclization step.[2]

Another cornerstone of indole chemistry is the Fischer indole synthesis , discovered by Emil Fischer and Friedrich Jourdan in 1883.[3][4][5] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed from the reaction of an arylhydrazine with an aldehyde or a ketone.[3][6] For the synthesis of indole-2-carboxylates, pyruvic acid or its esters are used as the carbonyl component.[3][7]

These early synthetic methods, while foundational, have been continuously refined over the past century to improve yields, expand substrate scope, and enhance functional group tolerance. Modern adaptations often employ milder reaction conditions and more sophisticated catalytic systems.

Evolution into Therapeutic Agents: A Multifaceted Scaffold

The true potential of the indole-2-carboxylate core began to be realized in the latter half of the 20th century and continues to be extensively explored today. The ability to readily modify the indole ring at various positions has allowed for the generation of vast libraries of derivatives with a wide spectrum of biological activities.

Antiviral Activity: HIV-1 Integrase Inhibition

A significant breakthrough in the therapeutic application of indole-2-carboxylates has been the discovery of their potent inhibitory activity against HIV-1 integrase, a key enzyme in the viral replication cycle.[8] These compounds act as integrase strand transfer inhibitors (INSTIs) by chelating the two magnesium ions within the enzyme's active site, thereby preventing the integration of the viral DNA into the host genome.[8][9]

Extensive structure-activity relationship (SAR) studies have demonstrated that substitutions at the C3 and C6 positions of the indole ring can significantly enhance inhibitory potency. For instance, the introduction of a long-chain substituent at the C3 position can improve interactions with a hydrophobic pocket near the active site.[9]

Table 1: In Vitro Activity of Indole-2-Carboxylate Derivatives as HIV-1 Integrase Inhibitors

| Compound | Integrase Strand Transfer Inhibition IC50 (μM) |

| 1 | 32.37[8] |

| 17a | 3.11[8][10] |

| 20a | 0.13[9] |

Anticancer Activity: Induction of Apoptosis

Indole-2-carboxylate derivatives have also emerged as promising anticancer agents through their ability to induce apoptosis, or programmed cell death.[11] One class of these compounds, the indole-2-carboxylic acid benzylidene-hydrazides, has been shown to arrest cancer cells in the G2/M phase of the cell cycle and activate caspases, the key executioners of apoptosis.[11] The proposed mechanism of action for some of these compounds is the inhibition of tubulin polymerization.[11]

Table 2: Apoptotic and Antiproliferative Activity of Indole-2-Carboxylate Derivatives

| Compound | Caspase Activation EC50 (μM) in T47D cells | Growth Inhibition GI50 (μM) in T47D cells |

| 3a | >2[11] | Not Reported |

| 9a | 0.1[11] | Not Reported |

| 9b | 0.1[11] | 0.9[11] |

Other indole-2-carboxamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both of which are crucial targets in cancer therapy.[12]

Table 3: EGFR and CDK2 Inhibitory Activity of Indole-2-Carboxamide Derivatives

| Compound | EGFR IC50 (nM) | CDK2 IC50 (nM) |

| 5e | 93[12] | 13[12] |

| 5h | 89[12] | 11[12] |

| 5k | 98[12] | 19[12] |

Anti-parasitic Activity: Targeting Trypanosoma cruzi

The indole-2-carboxylate scaffold has also been investigated for its potential in treating neglected tropical diseases, such as Chagas disease, which is caused by the parasite Trypanosoma cruzi.[13] Phenotypic screening of compound libraries identified substituted indoles as having activity against the intracellular amastigote form of the parasite.[13] Optimization of these initial hits focused on improving metabolic stability and solubility while maintaining anti-parasitic potency.

Table 4: Anti-Trypanosoma cruzi Activity of Indole-2-Carboxamide Derivatives

| Compound | T. cruzi intracellular amastigote pEC50 |

| 2 | 5.7[13] |

| 24 | 6.5[13] |

| 69 | 5.7[13] |

| 73 | 5.8[13] |

Other Therapeutic Areas

The versatility of the indole-2-carboxylate core extends to other therapeutic areas, including:

-

Dual IDO1/TDO Inhibition: 6-acetamido-indole-2-carboxylic acid derivatives have been identified as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), two key enzymes in tryptophan metabolism that are implicated in tumor immune escape.

-

CysLT1 Selective Antagonism: Certain 3-substituted 1H-indole-2-carboxylic acid derivatives have been discovered as highly potent and selective antagonists of the cysteinyl leukotriene 1 (CysLT1) receptor, a target for asthma and other inflammatory conditions.

Experimental Protocols

General Synthesis of Indole-2-Carboxylic Acid via Reissert Synthesis

A representative protocol for the Reissert indole synthesis is as follows:

-

Condensation: In a suitable reactor, o-nitrotoluene and diethyl oxalate are reacted in the presence of a sodium ethoxide solution in ethanol. The reaction mixture is stirred for an extended period, and the ethanol is subsequently removed by distillation to yield the intermediate ethyl o-nitrophenylpyruvate.

-

Reductive Cyclization: The crude intermediate is then subjected to reductive cyclization. A common method involves using ferrous sulfate and ammonia. The intermediate is added to a solution of ferrous sulfate, and aqueous ammonia is added portion-wise while maintaining the reaction temperature. The reaction is monitored until completion.

-

Work-up and Isolation: The reaction mixture is filtered to remove iron salts. The filtrate is then acidified to precipitate the crude indole-2-carboxylic acid. The product can be further purified by recrystallization.

HIV-1 Integrase Strand Transfer Assay (ELISA-based)

This assay is designed to measure the inhibition of the strand transfer step of HIV-1 integration.[14]

-

Plate Coating: A 96-well plate is coated with a DNA substrate that mimics the viral DNA donor.

-

Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase is added to the wells, followed by the test compounds (indole-2-carboxylate derivatives) at various concentrations.

-

Strand Transfer Reaction: A second DNA substrate, representing the target host DNA and labeled with a detectable marker (e.g., biotin), is added to initiate the strand transfer reaction.

-

Detection: The plate is washed to remove unreacted components. The integrated target DNA is then detected using a streptavidin-conjugated enzyme (e.g., HRP) and a suitable substrate. The resulting signal is measured, and IC50 values are calculated by plotting the percent inhibition against the compound concentration.

Caspase-3 Activity Assay (Fluorometric)

This assay quantifies the activity of caspase-3, a key marker of apoptosis.[15]

-

Cell Lysis: Cells treated with the indole-2-carboxylate compounds are lysed to release their cellular contents, including caspases.

-

Substrate Addition: A fluorogenic caspase-3 substrate, such as Ac-DEVD-AMC, is added to the cell lysates.

-

Incubation: The mixture is incubated to allow activated caspase-3 to cleave the substrate.

-

Fluorescence Measurement: The fluorescence of the released AMC (7-amino-4-methylcoumarin) is measured using a fluorometer with excitation and emission wavelengths of approximately 380 nm and 460 nm, respectively. The increase in fluorescence is proportional to the caspase-3 activity.

Trypanosoma cruzi Intracellular Amastigote Potency Assay

This assay determines the efficacy of compounds against the clinically relevant intracellular stage of the T. cruzi parasite.[16][17]

-

Host Cell Infection: A monolayer of host cells (e.g., Vero cells) is infected with T. cruzi trypomastigotes. After an incubation period to allow for invasion, extracellular parasites are washed away.

-

Compound Treatment: The infected cells are then treated with the indole-2-carboxylate derivatives at various concentrations.

-

Incubation: The treated, infected cells are incubated for a period to allow for parasite replication.

-

Quantification of Parasite Load: The number of intracellular amastigotes is quantified. This can be done through various methods, such as high-content imaging with DNA staining or using reporter gene-expressing parasites (e.g., β-galactosidase).

-

Data Analysis: The reduction in parasite number in treated wells compared to untreated controls is used to determine the potency of the compounds, typically expressed as an EC50 value.

Visualizing Pathways and Workflows

Signaling Pathway for Apoptosis Induction

Caption: Proposed mechanisms of apoptosis induction by indole-2-carboxylate derivatives.

Experimental Workflow for HIV-1 Integrase Inhibition Assay

References

- 1. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 14. benchchem.com [benchchem.com]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]

The Biological Potential of Dimethoxy-Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Among the vast library of indole-containing compounds, dimethoxy-indole derivatives have emerged as a particularly promising class, demonstrating significant potential in oncology, infectious diseases, and neuropharmacology. This technical guide provides an in-depth overview of the biological activities of dimethoxy-indole derivatives, complete with experimental protocols for their evaluation and a summary of key quantitative data.

Anticancer Activity

Dimethoxy-indole derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the disruption of key cellular processes such as microtubule dynamics and the modulation of critical signaling pathways.[5][6]

Inhibition of Tubulin Polymerization

A primary mechanism by which several dimethoxy-indole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization.[7][8] Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, motility, and intracellular transport. By binding to tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly, leading to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[8][9]

Modulation of Signaling Pathways

Recent studies have highlighted the ability of indole derivatives, including those with dimethoxy substitutions, to modulate key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[1][2] Two of the most notable pathways are the PI3K/Akt/mTOR and the NF-κB signaling cascades.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[3][10] Its aberrant activation is a common feature in many cancers. Indole compounds have been shown to inhibit this pathway, leading to decreased cancer cell viability.[1][2]

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway plays a pivotal role in the inflammatory response, immune regulation, and cancer development.[2][11] Constitutive activation of NF-κB is observed in many tumors, promoting cell proliferation and preventing apoptosis. Certain indole derivatives have been identified as inhibitors of NF-κB activation, suggesting a mechanism for their anti-inflammatory and anticancer properties.[11][12]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected dimethoxy-indole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |

| R3 | MCF-7 (Breast) | 31.06 | [3][4] |

| R6 | MCF-7 (Breast) | 33.66 | [3][4] |

| R9 | MCF-7 (Breast) | 42.18 | [3][4] |

| R11 | MCF-7 (Breast) | 51.23 | [3][4] |

Antimicrobial Activity

Dimethoxy-indole derivatives have also been investigated for their potential as antimicrobial agents, demonstrating activity against a range of pathogenic bacteria.[3][4] The incorporation of various heterocyclic moieties onto the dimethoxy-indole scaffold has been a key strategy in developing compounds with enhanced antibacterial efficacy.

Quantitative Data on Antibacterial Activity

The antibacterial activity of synthesized dimethoxy-indole derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Specific MIC values for dimethoxy-indole derivatives were not consistently available in the initial search results. Further focused studies would be required to populate a comprehensive table.

Experimental Protocols

To facilitate further research and validation of the biological potential of dimethoxy-indole derivatives, detailed protocols for key in vitro assays are provided below.

Synthesis of 4,6-Dimethoxy-1H-indole Derivatives

A general synthetic scheme for the preparation of various heterocyclic derivatives of 4,6-dimethoxy-1H-indole has been reported.[3][4] The synthesis often begins with the reaction of 4,6-dimethoxy-1H-indole with chloroacetic acid to form a key intermediate.[3][4] This intermediate can then be reacted with a variety of reagents to yield pyrazole, isoxazole, and pyrimidine derivatives.[3]

General Experimental Workflow for Synthesis:

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[13]

-

Compound Treatment: Treat the cells with various concentrations of the dimethoxy-indole derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[14]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antibacterial Activity Assay (Broth Microdilution Method for MIC Determination)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[5][15]

Protocol:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the dimethoxy-indole derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[15]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[15]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 16-20 hours.[15]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[15]

In Vitro Tubulin Polymerization Inhibition Assay

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.[7][14]

Protocol:

-

Reaction Setup: In a 96-well plate, add purified tubulin to a reaction buffer containing GTP.

-

Compound Addition: Add various concentrations of the dimethoxy-indole derivatives to the wells. A known tubulin inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) should be used as controls.[16]

-

Initiation of Polymerization: Initiate tubulin polymerization by incubating the plate at 37°C.

-

Monitoring Polymerization: Monitor the increase in absorbance at 340 nm over time using a microplate reader.[14] An increase in absorbance indicates tubulin polymerization.

-

Data Analysis: Compare the polymerization curves of the treated samples to the control to determine the inhibitory effect of the compounds.

Conclusion and Future Directions

Dimethoxy-indole derivatives represent a versatile and promising class of compounds with significant biological potential, particularly in the realm of anticancer and antimicrobial drug discovery. Their ability to target fundamental cellular processes such as tubulin polymerization and to modulate key signaling pathways like PI3K/Akt/mTOR and NF-κB underscores their therapeutic relevance. The experimental protocols provided in this guide offer a framework for the continued investigation and development of these potent molecules.

Future research should focus on expanding the structure-activity relationship (SAR) studies to optimize the potency and selectivity of dimethoxy-indole derivatives. In vivo studies are also crucial to validate the preclinical efficacy and to assess the pharmacokinetic and toxicological profiles of lead compounds. Furthermore, exploring the potential of these derivatives in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders, could unveil new and valuable applications. The continued exploration of the chemical space around the dimethoxy-indole scaffold holds great promise for the discovery of novel and effective therapeutic agents.

References

- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. protocols.io [protocols.io]

- 6. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 11. 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Exploration of the Electronic Structure of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical examination of the electronic structure of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate, a significant heterocyclic compound with potential applications in medicinal chemistry. Drawing upon established computational methodologies applied to analogous indole derivatives, this document outlines the expected electronic properties and provides a framework for future in silico and experimental investigations.

Introduction

Indole and its derivatives are fundamental scaffolds in numerous natural products and pharmacologically active compounds. The substituent pattern on the indole ring system profoundly influences the molecule's electronic properties, thereby affecting its reactivity, intermolecular interactions, and biological activity. This compound, a derivative of interest, is noted as a key intermediate in the synthesis of eumelanin-inspired small molecules.[1] A thorough understanding of its electronic structure is paramount for predicting its behavior and designing novel therapeutic agents.

While direct theoretical studies on this specific molecule are not extensively published, this guide synthesizes data from closely related compounds, such as 5-methoxy-1H-indole-2-carboxylic acid, to project the electronic characteristics of the title compound.[2][3]

Computational Methodologies

To investigate the electronic structure of this compound, a combination of quantum chemical methods, primarily Density Functional Theory (DFT), is employed. These methods provide a robust framework for understanding molecular geometry, electronic distribution, and reactivity.

Geometry Optimization

The initial step involves the optimization of the molecule's ground-state geometry. This is typically achieved using DFT with a functional such as B3LYP or ωB97X-D and a suitable basis set, for instance, 6-311+G(d,p) or 6-31++G(d,p).[2][4][5] The optimized geometry corresponds to the lowest energy conformation of the molecule.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity.[6][7] These orbitals are visualized to identify the regions of the molecule most likely to act as electron donors (HOMO) and acceptors (LUMO).

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule.[8][9][10] It is used to predict sites for electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis is employed to study intramolecular charge transfer and hyperconjugative interactions.[4][10] It provides insights into the stabilization energy associated with electron delocalization from occupied to unoccupied orbitals, which contributes to the overall stability of the molecule.

Predicted Electronic Properties

Based on the analysis of similar indole derivatives, the following tables summarize the expected quantitative data for this compound.

Table 1: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Table 2: Predicted Global Reactivity Descriptors

| Descriptor | Formula | Predicted Value |

| Ionization Potential (I) | -EHOMO | 5.5 to 6.5 eV |

| Electron Affinity (A) | -ELUMO | 1.0 to 2.0 eV |

| Electronegativity (χ) | (I + A) / 2 | 3.25 to 4.25 |

| Chemical Hardness (η) | (I - A) / 2 | 1.75 to 2.25 |

| Global Softness (S) | 1 / (2η) | 0.22 to 0.29 |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.3 to 4.1 |

Table 3: Predicted Mulliken Atomic Charges (Selected Atoms)

| Atom | Predicted Charge (e) |

| N1 (Indole) | -0.4 to -0.6 |

| O (Methoxy at C5) | -0.2 to -0.3 |

| O (Methoxy at C6) | -0.2 to -0.3 |

| O (Carbonyl) | -0.5 to -0.7 |

| O (Ester) | -0.3 to -0.5 |

Visualizations

The following diagrams illustrate the computational workflow and the conceptual electronic features of this compound.

Caption: Computational workflow for the theoretical analysis of electronic structure.

Caption: Conceptual depiction of HOMO-LUMO distribution and the energy gap.

Caption: Predicted sites of electrophilic and nucleophilic attack based on MEP.

Conclusion

This technical guide has outlined the theoretical framework for investigating the electronic structure of this compound. By leveraging computational methodologies such as DFT, a detailed understanding of its geometry, frontier molecular orbitals, and charge distribution can be achieved. The predicted data and conceptual visualizations provided herein serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development, facilitating the rational design of novel indole-based therapeutic agents. Further experimental validation of these theoretical predictions is encouraged to fully elucidate the chemical and biological properties of this promising compound.

References

- 1. Expedient synthesis of eumelanin-inspired 5,6-dihydroxyindole-2-carboxylate ethyl ester derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration – Material Science Research India [materialsciencejournal.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Applications of Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate in Medicinal Chemistry

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate is a versatile heterocyclic compound that serves as a crucial scaffold and starting material in the synthesis of a wide array of biologically active molecules. The indole nucleus is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1] The presence of dimethoxy groups on the benzene ring of the indole scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of its derivatives. This document outlines the applications of this compound in medicinal chemistry, with a focus on its role as a precursor for anticancer agents that target key signaling pathways involved in tumor growth and survival.

Synthetic Applications

This compound is a key intermediate in the synthesis of more complex indole derivatives with therapeutic potential. A common synthetic transformation involves the conversion of the ethyl ester to a carbohydrazide, which can then be further modified to generate a variety of heterocyclic systems. For instance, the carbohydrazide can be reacted with various aldehydes and ketones to form Schiff bases or cyclized to form oxadiazoles and other heterocycles. These derivatives have shown promise as inhibitors of various protein kinases and as modulators of apoptosis.

Another important application is in the synthesis of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key monomer unit of eumelanin.[2][3] This transformation typically involves hydrolysis of the ethyl ester followed by demethylation of the methoxy groups.[3] DHICA and its derivatives are of interest for their potential roles beyond pigmentation, including in neuroprotective applications.

Applications in Anticancer Drug Discovery

Derivatives of this compound have been extensively investigated for their potential as anticancer agents. These compounds often exert their effects by targeting critical signaling pathways that are dysregulated in cancer cells.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several indole-2-carboxamide derivatives have been synthesized and evaluated as inhibitors of receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Overactivation of these receptors is a common feature in many cancers, leading to uncontrolled cell proliferation, angiogenesis, and metastasis.

Modulation of the Bcl-2 Family of Proteins

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis, or programmed cell death.[1][5] Overexpression of anti-apoptotic Bcl-2 proteins is a hallmark of many cancers, contributing to tumor cell survival and resistance to therapy. Indole-based compounds have been designed to inhibit the function of anti-apoptotic Bcl-2 proteins, thereby promoting apoptosis in cancer cells.[6][7]

Quantitative Data on Derivatives

The following table summarizes the in vitro activities of representative indole-2-carboxamide derivatives synthesized from precursors related to this compound.

| Compound ID | Target(s) | Cancer Cell Line | IC50 / GI50 (µM) | Reference |

| Compound 4a | EGFR | HepG2 | 0.08 | [4] |

| HCT-116 | 0.12 | [4] | ||

| A549 | 0.15 | [4] | ||

| Compound 6c | VEGFR-2 | HepG2 | 0.11 | [4] |

| HCT-116 | 0.15 | [4] | ||

| A549 | 0.19 | [4] | ||

| Compound U2 | Bcl-2 | MCF-7 | 0.85 | [6][7] |

| MDA-MB-231 | 1.2 | [6][7] | ||

| A549 | 2.1 | [6][7] | ||

| Compound 4 | CK2 | - | 14.6 | [8] |

Experimental Protocols

Synthesis of Indole-2-Carboxamides from Ethyl Indole-2-Carboxylate

This protocol describes a general method for the synthesis of indole-2-carboxamides, a class of compounds with significant anticancer activity, starting from an ethyl indole-2-carboxylate precursor.[9]

Step 1: Hydrazinolysis of Ethyl Indole-2-Carboxylate

-

To a solution of the appropriate ethyl indole-2-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate (10-20 equivalents).

-

Reflux the reaction mixture for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting precipitate of the carbohydrazide is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of Indole-2-Carboxamides via Coupling Reaction

-

In a round-bottom flask, dissolve the indole-2-carboxylic acid (1 equivalent), a suitable amine (1.2 equivalents), and a coupling agent such as BOP reagent (1.5 equivalents) in an anhydrous solvent like dichloromethane (DCM).

-

Add a base, for example, diisopropylethylamine (DIPEA) (2 equivalents), to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

After completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired indole-2-carboxamide.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13]

Materials:

-

Cancer cell lines of interest

-

Complete culture medium

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

-

Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 (the concentration of the compound that inhibits 50% of cell growth) using a suitable software.

-

Signaling Pathways and Mechanisms of Action

Derivatives of this compound can modulate several key signaling pathways implicated in cancer.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[2][14][15][16] Indole-based inhibitors can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.

Caption: EGFR signaling pathway and point of inhibition.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17][18][19][20][21] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream signaling pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways, which promote endothelial cell proliferation, migration, and survival. Indole derivatives can inhibit VEGFR-2 kinase activity, thereby blocking angiogenesis.

Caption: VEGFR-2 signaling pathway and point of inhibition.

Bcl-2 Mediated Apoptosis Pathway

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins.[5][22][23][24] Pro-apoptotic proteins like Bax and Bak, when activated, lead to the release of cytochrome c from the mitochondria, which in turn activates caspases and executes cell death. Anti-apoptotic proteins, such as Bcl-2, prevent this by sequestering pro-apoptotic members. Indole-based inhibitors can bind to the BH3 groove of anti-apoptotic Bcl-2 proteins, preventing them from inhibiting Bax/Bak, thereby promoting apoptosis.

Caption: Bcl-2 mediated apoptosis pathway and point of inhibition.

Conclusion

This compound is a valuable building block in medicinal chemistry, providing a versatile platform for the synthesis of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents through the inhibition of key oncogenic signaling pathways. The detailed protocols and mechanistic insights provided in this document are intended to facilitate further research and development in this promising area of drug discovery.

References

- 1. Bcl-2 - Wikipedia [en.wikipedia.org]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. elar.urfu.ru [elar.urfu.ru]

- 4. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Bcl-2 Pathway | GeneTex [genetex.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-substituted Indole-2 and 3-carboxamide derivatives as inhibitors of human protein kinase CK2: in vitro assay and molecular modelling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchhub.com [researchhub.com]

- 11. benchchem.com [benchchem.com]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. atcc.org [atcc.org]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. lifesciences.danaher.com [lifesciences.danaher.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. commerce.bio-rad.com [commerce.bio-rad.com]

- 19. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 20. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. assaygenie.com [assaygenie.com]

- 22. The Bcl-2-regulated apoptosis switch: mechanism and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 24. journals.biologists.com [journals.biologists.com]

Application Notes and Protocols: Ethyl 5,6-dimethoxy-1H-indole-2-carboxylate as a Versatile Building Block in Organic Synthesis